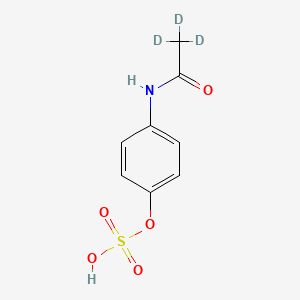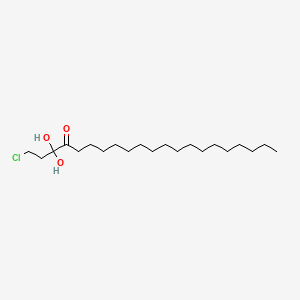
1-Chloro-3,3-dihydroxyhenicosan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3,3-dihydroxyhenicosan-4-one is an organic compound with the molecular formula C21H41ClO3 It is a chlorinated derivative of a long-chain hydroxy ketone, characterized by the presence of a chlorine atom, two hydroxyl groups, and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3,3-dihydroxyhenicosan-4-one typically involves the chlorination of a precursor hydroxy ketone. One common method involves the reaction of a long-chain fatty acid chloride with epichlorohydrin in the presence of a catalyst such as tetrabutylammonium bromide (TBAB) in ethanol at elevated temperatures (around 85°C) for an extended period (approximately 15 hours) . The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures, including NMR, HPLC, and GC analysis, to confirm its identity and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-3,3-dihydroxyhenicosan-4-one undergoes various chemical reactions, including:
- Substitution
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Eigenschaften
CAS-Nummer |
22094-20-8 |
|---|---|
Molekularformel |
C21H41ClO3 |
Molekulargewicht |
377.0 g/mol |
IUPAC-Name |
(3-chloro-2-hydroxypropyl) octadecanoate |
InChI |
InChI=1S/C21H41ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,23H,2-19H2,1H3 |
InChI-Schlüssel |
FNBUARDMABVKGD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)C(CCCl)(O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CCl)O |
Synonyme |
Octadecanoic Acid 3-Chloro-2-hydroxypropyl Ester; Stearic Acid 3-Chloro-2-hydroxypropyl Ester; 3-Chloro-1,2-propanediol 1-Stearate; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



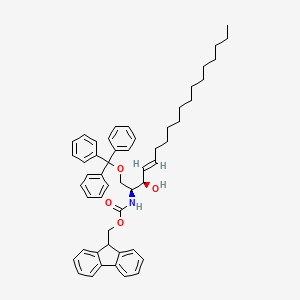

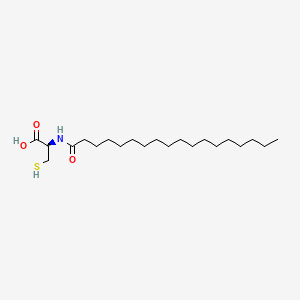
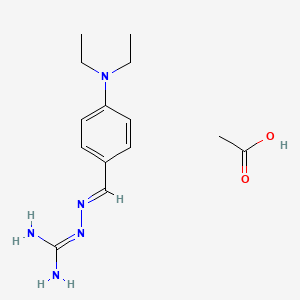

![(4As)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride](/img/structure/B561901.png)
![N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]-chloroacetamide](/img/structure/B561902.png)
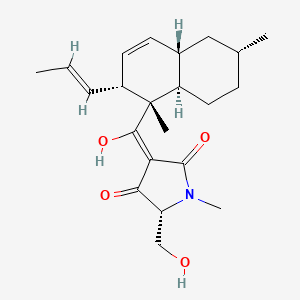

![3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major)](/img/new.no-structure.jpg)
